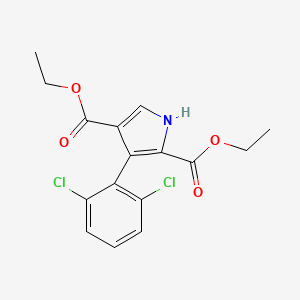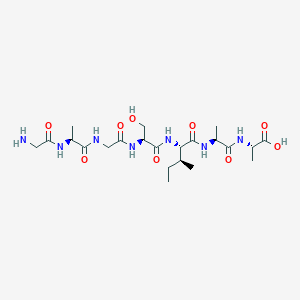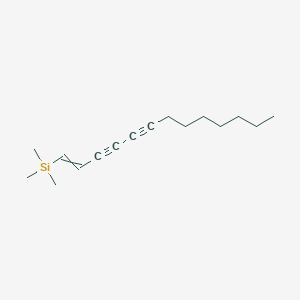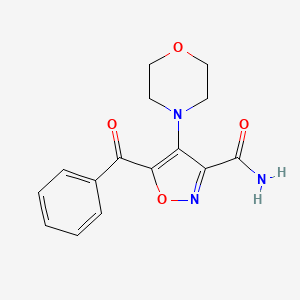
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester is a chemical compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the 2,6-dichlorophenyl group and the esterification of the carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and biological activity.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
When compared to other pyrrole derivatives, 1H-Pyrrole-2,4-dicarboxylic acid, 3-(2,6-dichlorophenyl)-, diethyl ester stands out due to its unique combination of functional groups. Similar compounds include:
1H-Pyrrole-2,4-dicarboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid groups but may have different substituents.
2,6-Dichlorophenyl derivatives: Compounds with the 2,6-dichlorophenyl group but different core structures.
Diethyl esters: Other diethyl esters with varying core structures and functional groups.
The uniqueness of this compound lies in its specific combination of these features, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
647025-80-7 |
|---|---|
Fórmula molecular |
C16H15Cl2NO4 |
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
diethyl 3-(2,6-dichlorophenyl)-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H15Cl2NO4/c1-3-22-15(20)9-8-19-14(16(21)23-4-2)12(9)13-10(17)6-5-7-11(13)18/h5-8,19H,3-4H2,1-2H3 |
Clave InChI |
QJTSBOAPZONUHJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC(=C1C2=C(C=CC=C2Cl)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)

![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)

![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)

![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)


![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)
![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
